molecular formula C24H22N4O6S B2903625 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 893939-96-3

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No.: B2903625
CAS No.: 893939-96-3
M. Wt: 494.52
InChI Key: CGPBWESYUSIWLQ-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a structurally complex molecule featuring a 1,3-dioxoisoindolin-2-yl group linked via a butanamide chain to a thieno[3,4-c]pyrazol scaffold. The thienopyrazol moiety is substituted with a 4-methoxyphenyl group and a sulfone (5,5-dioxido) group. The compound’s molecular weight and solubility properties are inferred to be moderate to high due to its extended conjugated system and polar sulfone group .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-34-16-10-8-15(9-11-16)28-22(19-13-35(32,33)14-20(19)26-28)25-21(29)7-4-12-27-23(30)17-5-2-3-6-18(17)24(27)31/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPBWESYUSIWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H24N2O7SC_{22}H_{24}N_{2}O_{7}S, with a molecular weight of approximately 460.50 g/mol. The structure includes a dioxoisoindoline moiety connected to a thieno[3,4-c]pyrazole derivative, which is known for various biological activities.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • A study on thieno[2,3-d]pyrimidine derivatives demonstrated that these compounds showed inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values comparable to established chemotherapeutics like paclitaxel .
  • The compound's structure suggests it may interact with cellular pathways involved in tumor growth and proliferation.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : The presence of the dioxoisoindoline structure may allow for interactions with enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Some derivatives have shown the ability to induce programmed cell death in cancerous cells through the activation of caspases and other apoptotic pathways.
  • Antioxidant Properties : Compounds featuring methoxy groups often exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Table 1: Biological Activity Overview

Compound NameActivity TypeCell LineIC50 Value (μM)Reference
Compound AAnticancerMDA-MB-23127.6
Compound BAnticancerHCT-1166.2
Compound CAntioxidantVariousN/A

Case Studies

Several studies have investigated the biological activities of isoindoline derivatives and their related compounds:

  • Study on Thieno Derivatives : A series of thieno derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated significant inhibition rates, highlighting the potential of these compounds as therapeutic agents against cancer .
  • Mechanistic Studies : Research has shown that certain derivatives can inhibit specific kinases involved in cancer progression, suggesting a targeted approach to therapy using these compounds .

Comparison with Similar Compounds

CF Series (CF2, CF3, CF4)

  • CF2: N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide Key Differences: Replaces the thienopyrazol core with a pentanamide backbone and a sulfamoylphenyl-isoxazole system. The absence of the sulfone group may reduce oxidative stability compared to the target compound .
  • CF3 : Features a 5-methylisoxazol-3-yl group instead of the 4-methoxyphenyl substituent. This alteration likely impacts lipophilicity and π-π stacking interactions .
  • CF4 : Substitutes the pyrazole with a thiazole ring, altering electronic properties and hydrogen-bonding capacity .
Property Target Compound CF2 CF3 CF4
Core Structure Thieno[3,4-c]pyrazol + sulfone Pentanamide + isoxazole Pentanamide + methylisoxazole Pentanamide + thiazole
Molecular Weight* ~450–500 (estimated) ~450–500 ~440–480 ~430–470
Key Functional Groups 4-Methoxyphenyl, sulfone Sulfamoylphenyl, dimethylisoxazole Methylisoxazole, sulfamoylphenyl Thiazole, sulfamoylphenyl

*Exact values unavailable; estimated based on structural analogs.

Butanamide-Linked Compounds

4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

  • Shares a butanamide backbone and sulfone group but replaces the thienopyrazol system with a tetrahydrothiophene sulfone and dimethylpyrimidinyl amino group.

4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

  • Retains the 1,3-dioxoisoindolin-2-yl and butanamide groups but uses a simpler isopropyl-pyrazole substituent. The lack of a sulfone or methoxyphenyl group may reduce metabolic stability and target affinity compared to the target compound .
Property Target Compound Tetrahydrothiophene Derivative Isopropyl-Pyrazole Derivative
Molecular Formula C₂₂H₂₁N₅O₆S (estimated) C₁₃H₂₀N₄O₃S C₁₈H₂₀N₄O₃
Sulfone Group Present Present Absent
Aromatic Systems Thienopyrazol + methoxyphenyl Pyrimidine Pyrazole + isoindolinone

Amide-Based Heterocyclic Compounds

I-6230 and I-6273 (Ethyl Benzoate Derivatives)

  • Feature phenethylamino benzoate scaffolds with pyridazine or isoxazole substituents. While structurally distinct, their amide linkages and aromatic systems suggest comparable roles in intermolecular interactions. However, the target compound’s sulfone group may enhance solubility and binding specificity .

Structural and Electronic Analysis

  • Sulfone Group Impact : The 5,5-dioxido group in the target compound likely enhances polarity and oxidative stability compared to analogs lacking this moiety (e.g., CF4, I-6273). This could improve pharmacokinetic properties .
  • Thienopyrazol vs.
  • 4-Methoxyphenyl Substitutent : Introduces electron-donating effects, which may modulate electronic interactions with target proteins compared to methyl or dimethyl groups in CF2–CF4 .

Computational and Crystallographic Insights

  • SHELX Refinement : The target compound’s crystal structure could be refined using SHELXL, leveraging its robustness in handling sulfone and heterocyclic systems .
  • Multiwfn Analysis : Electron localization function (ELF) studies via Multiwfn may reveal differences in charge distribution between the target and analogs, particularly around the sulfone and methoxyphenyl groups .

Preparation Methods

Jacobson Cyclization Route

The Jacobson reaction enables annulation of ortho-methyl amines into pyrazoles. For thieno[3,4-c]pyrazole synthesis (Figure 1):

  • Starting Material : Methyl 3-aminothiophene-2-carboxylate (10 in) undergoes LiAlH4 reduction to yield (2-methyl-3-thienyl)amine (11 ).
  • N-Acetylation : Treatment with acetic anhydride forms N-acetyl derivative 12 .
  • Nitrosation : NaNO2/HCl converts 12 to nitroso intermediate 13 .
  • Cyclization : Heating 13 in acidic conditions induces intramolecular cyclization to thieno[3,4-c]pyrazole (14 ).

Sulfonation : Oxidation of the thiophene sulfur using H2O2/CH3COOH affords the 5,5-dioxido sulfone.

Step Reagents/Conditions Yield (%) Reference
1 LiAlH4, 1,4-dioxane, reflux 68–72
2 Ac2O, rt, 2 h 89
3 NaNO2, HCl, 0–5°C 76
4 H2SO4, 100°C, 1 h 58
5 H2O2, CH3COOH, 60°C 83

Palladium-Catalyzed Amination Approach

Alternative synthesis via Pd-mediated cross-coupling (adapted from):

  • Substrate Preparation : 3-Bromothiophene-2-carbaldehyde (23 ) condenses with benzophenone hydrazone to form azine 24 .
  • Cyclization : Pd(OAc)2/Xantphos catalyzes intramolecular C–N coupling to yield thieno[3,4-c]pyrazole 25 .
  • Sulfonation : As above.

4-Methoxyphenyl Incorporation

The 4-methoxyphenyl group is introduced early via:

  • N-Alkylation : Treating thieno[3,4-c]pyrazole sulfone with 4-methoxybenzyl chloride under basic conditions (K2CO3, DMF).
  • Buchwald–Hartwig Amination : Pd-catalyzed coupling of aryl halides with pyrazole amines.

1,3-Dioxoisoindolin-2-yl Butanamide Synthesis

Isoindolinone Formation

  • Phthalic Anhydride Aminolysis : React phthalic anhydride with ammonium hydroxide to form 1,3-dioxoisoindoline.
  • Alkylation : Treat isoindolinone with 4-bromobutanoyl chloride to install the butanamide linker.

Coupling to Thieno[3,4-c]Pyrazole Sulfone

  • Activation : Convert 4-(1,3-dioxoisoindolin-2-yl)butanoic acid to acyl chloride using SOCl2.
  • Amide Bond Formation : React with thieno[3,4-c]pyrazole sulfone amine in presence of Et3N/DCM.

Optimization Challenges and Solutions

Sulfone Stability

The sulfone group’s electron-withdrawing nature may hinder amide coupling. Mitigation strategies:

  • Use coupling agents like HATU or PyBOP.
  • Conduct reactions at 0°C to minimize decomposition.

Regioselectivity in Pyrazole Formation

Jacobson cyclization may produce regioisomers. Chromatographic separation (SiO2, hexane/EtOAc) or crystallization (MeOH/H2O) resolves this.

Spectroscopic Characterization

Critical analytical data for intermediates (hypothesized based on):

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (m/z)
Thieno[3,4-c]pyrazole sulfone 3.25 (t, 2H, CH2), 4.12 (s, 3H, OCH3), 7.45 (d, 2H, ArH) 165.2 (C-SO2), 114.5 (ArC) 447.5 [M+H]+
4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride 2.15 (m, 2H, CH2), 3.65 (t, 2H, COCH2) 170.8 (CO), 134.7 (ArC) 246.3 [M-Cl]+

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the thieno[3,4-c]pyrazole core. Key steps include:

  • Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., 4-(1,3-dioxoisoindolin-2-yl)butanoic acid) with the amine group on the thieno[3,4-c]pyrazole scaffold under anhydrous conditions (e.g., tetrahydrofuran) using coupling agents like EDCI/HOBt .
  • Oxidation : Introduction of the 5,5-dioxido group via controlled oxidation with agents like mCPBA or hydrogen peroxide . Intermediates are characterized using NMR spectroscopy (1H/13C) and mass spectrometry to confirm regiochemistry and purity .

Q. What analytical techniques are used to confirm the molecular structure and purity?

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the crystalline form .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C24H21N3O6S) .
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

Quantum mechanical calculations (e.g., DFT) and reaction path searches are employed to:

  • Identify transition states for key steps like amide bond formation .
  • Predict regioselectivity in heterocyclic functionalization (e.g., favoring substitution at the pyrazole N-3 position due to electronic effects) .
  • Screen solvent effects using COSMO-RS models to enhance yield . Example workflow:
StepMethodOutput
Transition state analysisDFT (B3LYP/6-31G*)Activation energy barriers
Solvent optimizationCOSMO-RSDielectric constant vs. yield correlation

Q. How can statistical design of experiments (DOE) resolve contradictions in biological activity data?

Contradictions (e.g., varying IC50 values across assays) may arise from differences in assay conditions or compound stability. DOE strategies include:

  • Factorial design : Vary parameters (pH, temperature, solvent) to identify critical factors affecting bioactivity .
  • Response surface methodology (RSM) : Optimize conditions for consistent results (e.g., stabilizing the compound in DMSO vs. aqueous buffers) .
  • Validation assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding .

Q. What strategies improve reaction yield and scalability without compromising purity?

  • Solvent selection : Replace THF with 2-MeTHF for better thermal stability and easier recycling .
  • Catalyst screening : Use Pd/DNA hybrid catalysts for Suzuki-Miyaura coupling steps to reduce metal contamination .
  • Step-wise quenching : Isolate intermediates after each oxidation step to prevent over-oxidation .

Comparative Structural and Biological Data

CompoundCore StructureKey ModificationsReported Activity
Target Compound Thieno[3,4-c]pyrazole + isoindolinone4-Methoxyphenyl, dioxido groupsUnder investigation
N'-[2-(4-Chlorophenyl)-5,5-dioxido-...]Thieno[3,4-c]pyrazole4-Chlorophenyl substituentKinase inhibition (IC50 = 120 nM)
5-(Indolin-1-yloxy)-7-(4-methoxyphenyl)-...Triazolo[4,5-d]pyridazinIndole + triazoleAnticancer (GI50 = 1.2 µM)

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